Ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinase activity, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl ethers: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also have a thienopyrimidine core and are known for their diverse biological activities.
Uniqueness
Ethyl 6-methyl-3-(2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H25N3O3S3 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
ethyl 6-methyl-3-[[2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C26H25N3O3S3/c1-3-32-26(31)23-22(17-10-9-15(2)11-20(17)34-23)29-21(30)13-33-24-18-12-19(16-7-5-4-6-8-16)35-25(18)28-14-27-24/h4-8,12,14-15H,3,9-11,13H2,1-2H3,(H,29,30) |
InChI Key |
BYYJMXNTDWJYCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CC(CC2)C)NC(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5 |
Origin of Product |
United States |
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